6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one
CAS No.: 917908-11-3
Cat. No.: VC16910917
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one - 917908-11-3](/images/structure/VC16910917.png)
Specification
CAS No. | 917908-11-3 |
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Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one |
Standard InChI | InChI=1S/C6H9NO2/c1-6-2-3-9-5(8)7(6)4-6/h2-4H2,1H3 |
Standard InChI Key | JBKHBZITVSTSHO-UHFFFAOYSA-N |
Canonical SMILES | CC12CCOC(=O)N1C2 |
Introduction
Nomenclature and Structural Identification
The systematic name 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one follows IUPAC conventions for bicyclic systems. The prefix bicyclo[4.1.0] denotes a fused ring system comprising a four-membered carbocycle and a one-membered bridge, with the bridgehead at position 0 . The numbering prioritizes the ketone group at position 2, while the oxygen (3-oxa) and nitrogen (1-aza) heteroatoms occupy their respective positions. The methyl group is appended to carbon 6.
Molecular Formula and Weight
The compound has the molecular formula C₆H₉NO₂, corresponding to a molecular weight of 127.14 g/mol and an exact mass of 127.0633 g/mol . The bicyclic framework contributes to its compact geometry, with a polar surface area (PSA) estimated at 43.37 Ų due to the ketone and ether oxygen .
Structural Features
Key structural attributes include:
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Bicyclo[4.1.0]heptane core: A strained system with a four-membered oxacycle and a one-membered bridge.
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Ketone group: Positioned at C2, enabling nucleophilic addition reactions.
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Methyl substituent: At C6, influencing steric and electronic properties.
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Heteroatoms: Oxygen (O) at C3 and nitrogen (N) at C1, contributing to hydrogen-bonding potential.
The strain inherent to the bicyclic system enhances reactivity, particularly in ring-opening transformations .
Synthesis and Synthetic Methodologies
Cyclopropanation Strategies
A reported synthesis involves ring-closing metathesis of α,β-unsaturated carbonyl precursors. For example, methyl 6-methyl-3-oxohept-6-enoate (CAS 59529-68-9) undergoes intramolecular cyclization under Grubbs catalyst conditions to form the bicyclic framework . Leyendecker et al. demonstrated that titanium-mediated cyclopropanation of enones yields analogous strained systems .
Literature Procedures
Marotta et al. optimized a route to related β-lactam derivatives using Staudinger ketene-imine cycloadditions, suggesting adaptability for synthesizing 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one . Key steps include:
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Preparation of a substituted β-lactam precursor.
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Ring-expanding cyclopropanation via photochemical or thermal activation.
Physicochemical Properties
Spectral Data
While experimental spectra for the target compound are scarce, analogs provide insights:
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¹H NMR: Deshielded bridgehead protons (δ 3.5–4.5 ppm) and methyl singlet (δ 1.2–1.5 ppm) .
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¹³C NMR: Ketone carbon at ~205 ppm, quaternary carbons at 50–70 ppm .
Thermodynamic Parameters
Property | Value/Estimate | Source Analog |
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Melting Point | Not reported | - |
Boiling Point | Not reported | - |
LogP (Partition Coeff.) | ~1.47 | |
Solubility | Moderate in DMSO |
The LogP value suggests moderate lipophilicity, aligning with bicyclic ketones of similar size .
Chemical Reactivity and Derivatives
Ketone Reactivity
The C2 ketone participates in nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄) to yield secondary alcohols or hydrocarbons . Steric hindrance from the bicyclic system may slow these reactions compared to acyclic analogs.
Ring-Opening Reactions
Acid-catalyzed hydrolysis of the oxabicyclo system generates γ-amino alcohols, valuable intermediates in alkaloid synthesis . For example, treatment with HCl yields a diol derivative via cleavage of the ether linkage.
Functionalization at C6
The methyl group at C6 can be oxidized to a carboxylic acid or hydroxylated under radical conditions, though the strained environment may favor side reactions .
Applications in Pharmaceutical Chemistry
β-Lactam Analogues
The 1-azabicyclo[4.1.0]heptan-2-one core resembles β-lactam antibiotics, suggesting potential as a penicillin or cephalosporin mimic . Structural modifications at C6 could modulate antibacterial activity or β-lactamase resistance.
Enzyme Inhibitors
Bicyclic ketones often serve as transition-state analogs for proteases and kinases. The rigid framework of this compound may enhance binding affinity to target enzymes .
Synthetic Intermediates
The compound’s strain and functional groups make it a precursor to γ-lactams and spirocyclic compounds via ring-expansion or cross-coupling reactions .
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